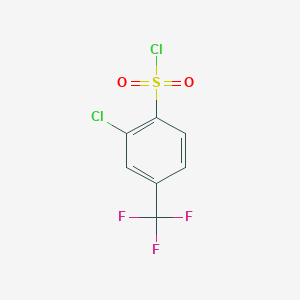

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXDBSSSDPOAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371521 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-54-6 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

CAS Number: 175205-54-6

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. The presence of a sulfonyl chloride group makes it a reactive precursor for the synthesis of sulfonamides and sulfonate esters. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 175205-54-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][2] |

| Molecular Weight | 279.06 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 37-39 °C | [3][4] |

| Boiling Point | 70-71 °C at 0.5 mmHg | [2][3][4] |

| Density | 1.597 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5080 | [2] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| InChI Key | NJXDBSSSDPOAFI-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1ccc(c(Cl)c1)S(Cl)(=O)=O | [2] |

| Sensitivity | Moisture sensitive | [3] |

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from 1-chloro-3-(trifluoromethyl)benzene. The general synthetic pathway involves nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer-type chlorosulfonylation.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides from anilines, such as the Sandmeyer reaction.

Step 1: Nitration of 1-Chloro-3-(trifluoromethyl)benzene

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-chloro-3-(trifluoromethyl)benzene dropwise with stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-nitro-4-(trifluoromethyl)benzene.

Step 2: Reduction of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

-

To a mixture of iron powder and aqueous ammonium chloride, heat to reflux.

-

Add a solution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene in ethanol dropwise to the refluxing mixture.

-

After the addition, continue refluxing until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-4-(trifluoromethyl)aniline.

Step 3 & 4: Diazotization and Chlorosulfonylation (Sandmeyer Reaction)

-

Dissolve 2-chloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt solution.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the foaming and maintain the temperature below 30 °C.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Pour the reaction mixture into a large volume of ice-water. The product will separate as an oil or solid.

-

Extract the product with ether or another suitable organic solvent.

-

Wash the combined organic extracts with water and saturated sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

Synthesis of Sulfonamides

This compound is a key reagent for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine (1.1-1.5 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Trifluoromethyl Group: The -CF₃ group is a common substituent in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

-

Sulfonamide Moiety: The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a key component in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. Sulfonamides can act as bioisosteres for carboxylic acids and amides, offering improved pharmacokinetic properties.

-

Aryl Chloride: The chloro-substituent provides an additional site for further functionalization through various cross-coupling reactions, allowing for the synthesis of complex molecular architectures.

This compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[2] May cause an allergic skin reaction.[2] It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[3][6]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[2][7]

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Store in a dry, well-ventilated place in a tightly closed container.[6]

-

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[7]

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Technical Guide: Physical and Chemical Properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination and synthesis, and a visualization of its synthetic pathway.

Core Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its physical state at ambient temperature is a low melting solid, and it may also be encountered as a colorless to light yellow liquid, particularly if slightly impure.[1] It is generally soluble in common organic solvents but is expected to react with water, a characteristic reactivity of sulfonyl chlorides.[2]

A summary of the key physical properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |

| Molecular Weight | 279.06 g/mol | |

| CAS Number | 175205-54-6 | [3] |

| Melting Point | 37-39 °C | |

| Boiling Point | 70-71 °C at 0.5 mmHg | |

| Density | 1.597 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.5080 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Experimental Protocols

Detailed experimental procedures for the determination of physical properties and a representative synthesis are outlined below.

Determination of Melting Point

This protocol describes a general method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary tube method.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If necessary, the sample can be purified by recrystallization.

-

Place a small amount of the compound onto a clean, dry surface, such as a watch glass.

-

Use a spatula to crush the crystals into a fine powder.

-

Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (37-39 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has completely melted (the final melting point). The melting range for a pure compound is typically narrow (0.5-1 °C).

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at reduced pressure to avoid decomposition at higher temperatures. This protocol outlines a general method for such a determination.[5][6]

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

-

Round-bottom flask

-

Thermometer

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle or oil bath

Procedure:

-

Place a small volume (e.g., 1-2 mL) of this compound into a small round-bottom flask, along with a boiling chip or magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb so that the top of the bulb is level with the side arm leading to the condenser or collection well.

-

Connect the apparatus to a vacuum pump via a trap and a manometer.

-

Carefully evacuate the system to the desired pressure (in this case, 0.5 mmHg).

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and a ring of refluxing condensate moves up the apparatus.

-

The boiling point is the temperature at which the vapor temperature stabilizes while liquid is condensing on the thermometer bulb. Record this stable temperature and the corresponding pressure.

Synthesis of this compound

This compound can be synthesized from 2-chloro-4-(trifluoromethyl)aniline via a Sandmeyer-type reaction.[7][8][9] The following is a representative protocol.

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide (gas or a stable surrogate like DABSO)[8][10]

-

Copper(I) chloride or Copper(II) chloride (catalyst)

-

Glacial acetic acid (if using SO₂ gas)

-

Ice

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Diazotization of the Aniline

-

In a beaker, dissolve 2-chloro-4-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with the gas, and add a catalytic amount of copper(I) or copper(II) chloride.[11] Cool this mixture to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper catalyst mixture. Control the rate of addition to maintain the reaction temperature below 15 °C. Foaming may occur.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a larger beaker containing crushed ice and water. The sulfonyl chloride product should precipitate as an oil or solid.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.

Caption: Synthesis of this compound.

References

- 1. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 4. medpharma12.com [medpharma12.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. Alternative synthetic routes are also discussed, offering a comprehensive resource for chemical synthesis and process development.

Primary Synthesis Pathway: From 2-Chloro-4-(trifluoromethyl)aniline

The most established and reliable method for the synthesis of this compound proceeds through the diazotization of 2-chloro-4-(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide in what is a variation of the Sandmeyer reaction.[1][2][3] This method is advantageous due to the ready availability of the aniline starting material and the high regioselectivity of the transformation.

Experimental Protocol

This protocol is adapted from a general and robust procedure for the synthesis of arylsulfonyl chlorides from anilines.[1]

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

-

In a beaker equipped for efficient mechanical stirring, add 2-chloro-4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and glacial acetic acid. The hydrochloride salt of the aniline will precipitate.

-

Cool the stirred mixture to between -10°C and -5°C using a dry ice-ethanol bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed -5°C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.[1]

Step 2: Formation of the Sulfonyl Chloride

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid.

-

Add a catalytic amount of cuprous chloride to the sulfur dioxide solution. Continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.[1]

-

Cool the sulfur dioxide solution in an ice bath to approximately 10°C.

-

Slowly add the previously prepared cold diazonium salt solution in portions to the sulfur dioxide solution. Foaming will occur and can be controlled with the addition of a few drops of ether. Maintain the reaction temperature below 30°C.[1]

Step 3: Work-up and Purification

-

Once the addition of the diazonium salt is complete, pour the reaction mixture into a 1:1 mixture of ice and water.

-

Stir the mixture until all the ice has melted. The product will separate as an oil.

-

Transfer the mixture to a separatory funnel and collect the oily product layer.

-

Extract the aqueous layer with ether.

-

Combine the organic fractions and wash with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a water wash.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless or slightly yellow liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-(trifluoromethyl)aniline | General Procedure |

| Key Reagents | Sodium nitrite, Sulfur dioxide, Cuprous chloride | [1] |

| Solvent | Acetic acid, Hydrochloric acid, Water, Ether | [1] |

| Reaction Temperature | Diazotization: -10°C to -5°C; Sulfonyl chloride formation: < 30°C | [1] |

| Typical Yield | 68-90% (based on analogous compounds) | [1] |

| Purity | >97% after distillation | [1] |

| Boiling Point | 70-71 °C at 0.5 mmHg |

Synthesis Pathway Diagram

Caption: Synthesis from 2-Chloro-4-(trifluoromethyl)aniline.

Alternative Synthesis Pathways

While the diazotization route is the most common, other pathways to this compound exist, which may be advantageous under specific circumstances.

From 2-Chloro-4-(trifluoromethyl)benzene

This route involves the direct sulfonation of 2-chloro-4-(trifluoromethyl)benzene followed by chlorination of the resulting sulfonic acid.

-

Step 1: Sulfonation: 2-Chloro-4-(trifluoromethyl)benzene can be sulfonated using a strong sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[4] The reaction typically requires elevated temperatures to proceed at a reasonable rate. The major product is expected to be 2-chloro-4-(trifluoromethyl)benzenesulfonic acid due to the directing effects of the substituents.

-

Step 2: Chlorination: The resulting sulfonic acid can be converted to the desired sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6). Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted values derived from computational methods and spectral data of structurally analogous compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics and providing standardized experimental protocols for laboratory verification.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and spectrometry, and data from similar aromatic sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.15 | d | ~2.0 | H-3 |

| ~7.95 | dd | ~8.5, 2.0 | H-5 |

| ~7.80 | d | ~8.5 | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-1 (C-SO₂Cl) |

| ~138.5 | C-2 (C-Cl) |

| ~135.0 (q, J ≈ 35 Hz) | C-4 (C-CF₃) |

| ~133.0 | C-6 |

| ~128.5 (q, J ≈ 4 Hz) | C-5 |

| ~126.0 (q, J ≈ 4 Hz) | C-3 |

| ~122.5 (q, J ≈ 272 Hz) | CF₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63.5 | s | CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1390 - 1370 | Strong | Asymmetric SO₂ stretch |

| ~1190 - 1170 | Strong | Symmetric SO₂ stretch |

| ~1320 - 1280 | Strong | C-F stretch |

| ~1100 - 1000 | Strong | C-F stretch |

| ~850 - 800 | Strong | C-Cl stretch |

| ~1600 - 1450 | Medium-Weak | Aromatic C=C stretch |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 278/280/282 | Moderate | [M]⁺ (Molecular ion) |

| 243/245 | High | [M - Cl]⁺ |

| 179 | Moderate | [M - SO₂Cl]⁺ |

| 145 | High | [C₆H₃ClCF₃]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are general experimental protocols for acquiring NMR, IR, and MS data for aromatic sulfonyl chlorides. These should be adapted and optimized based on the specific instrumentation and laboratory safety protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse sequence, proton-decoupled.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -50 to -80 ppm (referenced to CFCl₃).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C NMR).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization:

-

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

References

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, its derivatives, and analogs, with a focus on their synthesis, potential biological activities, and applications in drug discovery. The strategic incorporation of both a chlorine atom and a trifluoromethyl group onto the benzenesulfonyl chloride scaffold presents a unique chemical entity with potential for the development of novel therapeutic agents. The electron-withdrawing nature of these substituents can significantly influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives.

Core Compound: Synthesis and Derivatization

The synthesis of the core intermediate, this compound, can be achieved through a well-established synthetic route involving the diazotization of 2-chloro-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction. This method offers a reliable pathway to obtaining the desired sulfonyl chloride, which can then be readily derivatized.

The primary route for generating a diverse library of analogs is the reaction of this compound with a wide range of primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related arylsulfonyl chlorides via a Sandmeyer reaction.

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve 2-Chloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid.

-

Bubble sulfur dioxide gas through this solution until saturation is reached.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated cuprous chloride solution, maintaining the temperature below 10 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Biological Activities of Analogs

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of benzenesulfonamides, particularly those bearing trifluoromethyl and chloro substituents, has demonstrated significant potential in various therapeutic areas. The following sections summarize the observed activities of structurally related compounds, providing a basis for the potential applications of novel derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzenesulfonamide derivatives. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2]

Table 1: Anticancer Activity of Structurally Related Benzenesulfonamide Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Thiazolone-based benzenesulfonamides | MDA-MB-231 (Breast) | 3.58 µM | [1] |

| Thiazolone-based benzenesulfonamides | MCF-7 (Breast) | 4.58 µM | [1] |

| Triazine-linked benzenesulfonamides | MDA-MB-468 (Breast) | 3.99 µM (hypoxic) | [2] |

| Triazine-linked benzenesulfonamides | CCRF-CEM (Leukemia) | 4.51 µM (hypoxic) | [2] |

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. The trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their penetration into bacterial cells.

Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus | 62.5 µg/mL | [3] |

| N-(substituted phenyl)-2-chloroacetamides | E. coli | 125 µg/mL | [3] |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 0.78 µg/mL | [4] |

| N-(trifluoromethyl)phenyl pyrazoles | E. faecium | 0.78 µg/mL | [4] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer sulfonamides and a general workflow for the synthesis and evaluation of novel derivatives.

Caption: Proposed mechanism of anticancer action via Carbonic Anhydrase IX inhibition.

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel sulfonamide-based therapeutic agents. The synthetic accessibility of this core and its derivatives, combined with the promising biological activities observed in structurally related compounds, underscores the potential of this chemical space for drug discovery. Further investigation into the synthesis and biological evaluation of a focused library of derivatives is warranted to fully explore their therapeutic potential and elucidate their mechanisms of action. This in-depth guide provides the foundational knowledge and experimental framework for researchers to embark on such investigations.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6) is a substituted aromatic sulfonyl chloride. The presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety on the benzene ring dictates its physical and chemical properties, including its reactivity and solubility. The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles, including water and alcohols.[1] This reactivity necessitates the use of anhydrous organic solvents in reactions and for storage.

Generally, benzenesulfonyl chlorides are soluble in a range of aprotic organic solvents but are insoluble in and reactive with water.[2][3] The principle of "like dissolves like" is the primary determinant of solubility. The polarity of the sulfonyl chloride group enhances its interaction with polar aprotic solvents, while the substituted benzene ring contributes to its solubility in less polar and aromatic solvents.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. One chemical supplier explicitly states its solubility as "not available".[4] Therefore, experimental determination is necessary to establish precise solubility values. The following table is provided as a template for researchers to record their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Ethyl Acetate | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Nonpolar Aprotic Solvents | |||||

| Dichloromethane (DCM) | |||||

| Toluene | |||||

| Hexane | |||||

| Diethyl Ether | |||||

| Protic Solvents (Reactive) | |||||

| Methanol | Reactive | ||||

| Ethanol | Reactive |

Note: this compound will react with protic solvents like alcohols and water (solvolysis).[5] Solubility measurements in these solvents should be interpreted as reactivity studies or conducted at low temperatures to minimize decomposition.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors, primarily the intermolecular forces between the solute and the solvent.[6][7]

-

Solute Structure: The molecule possesses both polar (sulfonyl chloride) and nonpolar (chlorinated, trifluoromethylated benzene ring) regions. The highly polar S-Cl and S=O bonds contribute to dipole-dipole interactions. The aromatic ring allows for π-π stacking and van der Waals forces.

-

Solvent Polarity: Based on the "like dissolves like" principle, polar aprotic solvents are expected to be effective at solvating the polar sulfonyl chloride group. Nonpolar solvents will better solvate the aromatic ring. Therefore, solvents with intermediate polarity, such as dichloromethane and ethyl acetate, are likely to be good solvents.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility typically increases with temperature.[7] This allows for techniques like recrystallization to be used for purification.

-

Purity of Solute: Impurities can affect the measured solubility. It is crucial to use a pure sample of the compound for accurate determinations.

Caption: Logical relationships of factors influencing solubility.

Experimental Protocol for Solubility Determination

The isothermal equilibrium (shake-flask) method followed by gravimetric or chromatographic analysis is a reliable technique for determining the thermodynamic solubility of a compound.[8][9][10]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL)

-

Thermostatic shaker or water bath with agitation capabilities

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed HPLC vials

-

Vacuum oven

-

HPLC with UV detector or other suitable analytical instrument

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[8]

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed container (e.g., an evaporating dish for gravimetric analysis or a vial for HPLC analysis). This step is critical to remove all undissolved solids.

-

Quantification (Gravimetric Method):

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.[10]

-

Once the solvent is fully removed, weigh the container with the dried residue.

-

The difference in weight gives the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Quantification (Chromatographic Method):

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the calibration range.

-

Analyze the diluted sample and calibration standards by HPLC.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting: Report the solubility as an average of at least three replicate measurements, along with the standard deviation and the experimental temperature.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. Based on its chemical structure, it is expected to be soluble in common polar aprotic and nonpolar organic solvents, but reactive towards protic solvents. The provided experimental protocol offers a reliable method for researchers to generate accurate and reproducible solubility data, which is essential for the effective use of this important chemical intermediate in research and development.

References

- 1. 苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 4. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding for professionals working with this compound.

Section 1: Chemical Identification

-

Chemical Name: this compound[1]

-

Synonyms: 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride[1]

-

Molecular Weight: 279.06 g/mol [2]

Section 2: Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards are its corrosive nature and potential for causing skin sensitization.[2]

Signal Word: Danger [2]

GHS Hazard Classifications

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | 1 | H314 | Causes severe skin burns and eye damage.[2] |

| Skin Sensitization | --- | H317 | May cause an allergic skin reaction.[2] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[5] |

Other Hazards:

-

Reacts violently with water.[6]

-

Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.[6]

-

It is a lachrymator, meaning it can cause tearing.[6]

Section 3: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Physical State | Solid | [3] |

| Melting Point | 37-39°C | [3] |

| Boiling Point | 70-71 °C at 0.5 mmHg | [2][3] |

| Density | 1.597 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.5080 | [2][3] |

| Flash Point | > 110 °C (>230.0 °F) - closed cup | [2] |

Section 4: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety.

Safe Handling Protocols

-

Ventilation: Use only under a chemical fume hood or in a well-ventilated area.[7][8] Ensure appropriate exhaust ventilation at places where dust or vapors are formed.[9]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[7][10] Avoid breathing dust, vapor, mist, or gas.[7][9]

-

Hygienic Practices: Wash hands and face thoroughly after handling.[5][9] Do not eat, drink, or smoke when using this product.[9] Contaminated work clothing should not be allowed out of the workplace.[2]

-

Water-Free Environment: Keep the workplace dry and do not allow the product to come into contact with water.[6]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store in the original packaging.[5]

-

Moisture Sensitivity: This compound is moisture-sensitive; store in a dry place.[6][7] An inert atmosphere is recommended for storage.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][11]

-

Security: Store locked up or in an area accessible only to qualified or authorized personnel.[6][9]

-

Recommended Temperature: Recommended storage temperature is 2 - 8 °C.[6][9]

Section 5: Exposure Controls and Personal Protection

Engineering Controls

-

Use only under a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[11][12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles (compliant with EN 166) and a face shield.[2][9]

-

Skin Protection:

-

Hand Protection: Wear protective gloves. Inspect gloves before use and use proper glove removal technique.[7][9]

-

Body Protection: Wear a complete suit protecting against chemicals and long-sleeved clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][9]

-

-

Respiratory Protection:

Section 6: First-Aid Measures

Immediate medical attention is required for all exposure routes.[7] First-aiders should protect themselves.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If not breathing, give artificial respiration.[7] Immediately call a POISON CENTER or doctor.[5][6]

-

Skin Contact: Take off immediately all contaminated clothing.[5][6] Rinse skin with plenty of water or shower for at least 15 minutes.[6][7] Immediately call a physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] Immediately call an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting.[5][7] Rinse mouth with water.[5] Make the victim drink water (two glasses at most).[6] Call a physician or poison control center immediately.[7]

Caption: Emergency first-aid workflow following exposure.

Section 7: Fire-Fighting Measures

-

Extinguishing Media:

-

Specific Hazards:

-

Protective Equipment: Firefighters should stay in the danger area only with a self-contained breathing apparatus and wear suitable protective clothing to prevent skin contact.[6]

Section 8: Accidental Release Measures

Experimental Protocol for Spill Cleanup

-

Initiate Emergency Procedures: Evacuate personnel to safe areas.[8][9] Ensure adequate ventilation.[6][9] Consult an expert.[6]

-

Don Personal Protective Equipment (PPE): Wear appropriate PPE as described in Section 5 to avoid contact with the substance and inhalation of dust or vapors.[6][9]

-

Prevent Environmental Contamination: Do not let the product enter drains.[6][9] Cover drains if necessary.[6]

-

Containment and Cleanup:

-

Disposal: Keep the spilled material in suitable, closed containers for disposal.[9] Dispose of the waste in accordance with national and local regulations.[6]

-

Decontaminate Area: Clean the affected area thoroughly.[6]

Caption: Step-by-step workflow for handling a chemical spill.

Section 9: Stability and Reactivity

-

Reactivity: Reacts violently with water.[6]

-

Chemical Stability: Stable under recommended storage conditions.[14]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1][11]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products include carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[6]

Section 10: Toxicological Information

-

Acute Toxicity: No quantitative data is available in the provided sources. However, the substance is classified as causing severe skin burns and eye damage, indicating high toxicity upon contact.[2][5] It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[6]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][5]

-

Skin Sensitization: May cause an allergic skin reaction.[2]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to indicate that any components of this product are carcinogenic, mutagenic, or cause reproductive toxicity.[6][9]

-

Symptoms of Exposure: May include a cough, shortness of breath, headache, nausea, and a burning sensation.[6]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-クロロ-4-(トリフルオロメチル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 175205-54-6 [m.chemicalbook.com]

- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.se [fishersci.se]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

The Trifluoromethyl Group: A Key Modulator of Benzenesulfonyl Chloride Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a benzenesulfonyl chloride scaffold dramatically alters its chemical reactivity and physicochemical properties. This modification is a powerful tool in medicinal chemistry and materials science, enabling the fine-tuning of molecular characteristics to achieve desired biological activity or material performance. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in benzenesulfonyl chloride reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of its three fluorine atoms. This strong inductive effect (-I) significantly influences the electron density distribution within the benzenesulfonyl chloride molecule, leading to several key consequences:

-

Activation of the Sulfonyl Chloride Moiety: The CF₃ group withdraws electron density from the aromatic ring and, by extension, from the sulfonyl group (-SO₂Cl). This withdrawal enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[1] Consequently, trifluoromethyl-substituted benzenesulfonyl chlorides are highly reactive reagents for the synthesis of sulfonamides and sulfonate esters.[1]

-

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution reactions. This is because the reduced electron density of the ring makes it less attractive to incoming electrophiles.

-

Meta-Directing Influence: In electrophilic aromatic substitution reactions, the trifluoromethyl group acts as a meta-director. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for substitution.

Quantitative Analysis of Reactivity

The activating effect of the trifluoromethyl group can be quantified through kinetic studies of nucleophilic substitution reactions. The following table summarizes the second-order rate constants for the chloride-chloride isotopic exchange reaction in a series of substituted benzenesulfonyl chlorides, illustrating the significant rate enhancement conferred by the 3-CF₃ group.

| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂₅) [10⁻⁴ M⁻¹s⁻¹] | Relative Rate (kₓ / kₙ) |

| 4-OCH₃ | 0.23 | 0.12 |

| 4-CH₃ | 0.67 | 0.35 |

| H | 1.91 | 1.00 |

| 4-Cl | 3.55 | 1.86 |

| 3-CF₃ | 18.7 | 9.79 |

| 4-NO₂ | 35.8 | 18.74 |

Data sourced from kinetic studies on the chloride-chloride exchange reaction.

The data clearly demonstrates that the presence of an electron-withdrawing group like trifluoromethyl in the meta position leads to a nearly 10-fold increase in the rate of nucleophilic substitution compared to the unsubstituted benzenesulfonyl chloride. This is consistent with the Hammett equation, which predicts a positive ρ (rho) value for reactions favored by electron-withdrawing substituents.

Mechanistic Insights

The nucleophilic substitution reaction at the sulfonyl sulfur of benzenesulfonyl chlorides is generally considered to proceed through a concerted, SN2-type mechanism. This involves the formation of a trigonal bipyramidal transition state.

The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the sulfonyl group in the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Experimental Protocols

The enhanced reactivity of trifluoromethyl-substituted benzenesulfonyl chlorides makes them valuable reagents in organic synthesis. Below are detailed protocols for the synthesis of a sulfonamide and a sulfonate ester.

Synthesis of N-Benzyl-4-(trifluoromethyl)benzenesulfonamide

This protocol outlines the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with benzylamine to form the corresponding sulfonamide.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride

-

Benzylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (10 mL per mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer, add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-(trifluoromethyl)benzenesulfonamide.

Synthesis of Ethyl 4-(trifluoromethyl)benzenesulfonate

This protocol describes the formation of a sulfonate ester from 4-(trifluoromethyl)benzenesulfonyl chloride and ethanol.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride

-

Ethanol, anhydrous

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (10 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Slowly add anhydrous ethanol (1.1 equivalents) dropwise via a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer successively with cold 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 4-(trifluoromethyl)benzenesulfonate.

-

If necessary, purify the product by flash chromatography on silica gel.

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group make trifluoromethyl-substituted benzenesulfonyl chlorides and their derivatives highly valuable in drug discovery and development.

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer in vivo half-life for drug candidates.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

Conclusion

The trifluoromethyl group is a powerful modulator of reactivity and physicochemical properties in the context of benzenesulfonyl chlorides. Its strong electron-withdrawing nature significantly accelerates the rate of nucleophilic substitution at the sulfonyl sulfur, making these compounds highly efficient reagents for the synthesis of sulfonamides and sulfonate esters. The enhanced lipophilicity and metabolic stability conferred by the CF₃ group are particularly advantageous in the design of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will aid researchers in leveraging the unique characteristics of trifluoromethyl-substituted benzenesulfonyl chlorides for a wide range of applications in chemistry and drug development.

References

An In-depth Technical Guide on the Moisture Sensitivity and Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the moisture sensitivity and hydrolytic degradation of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, and understanding its stability in the presence of moisture is critical for its handling, storage, and application in synthetic protocols. This document consolidates information on the reactivity of substituted benzenesulfonyl chlorides, outlines the mechanism of hydrolysis, presents comparative kinetic data, and details experimental methodologies for assessing hydrolytic stability.

Introduction

This compound is a highly reactive molecule utilized in the synthesis of a variety of organic compounds. Its utility stems from the presence of the sulfonyl chloride functional group, which is an excellent leaving group in nucleophilic substitution reactions. However, this reactivity also renders the compound susceptible to hydrolysis. The presence of two electron-withdrawing substituents on the aromatic ring, a chloro group and a trifluoromethyl group, significantly enhances the electrophilicity of the sulfur atom, making it highly prone to nucleophilic attack by water. This guide will delve into the chemical principles governing this instability and provide practical information for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175205-54-6 | N/A |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | N/A |

| Molecular Weight | 279.06 g/mol | N/A |

| Appearance | Light orange to Yellow to Green clear liquid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 70-71 °C at 0.5 mmHg | [1] |

| Density | 1.597 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5080 | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Moisture Sensitivity and Hydrolysis

Qualitative Assessment of Reactivity

This compound is explicitly designated as "Moisture Sensitive".[1] The high reactivity towards water is a direct consequence of the electronic effects of the substituents on the benzene ring. Both the chloro and the trifluoromethyl groups are strongly electron-withdrawing. This inductive and mesomeric withdrawal of electron density from the sulfonyl chloride moiety increases the partial positive charge on the sulfur atom, making it a hard electrophile and thus highly susceptible to attack by nucleophiles such as water.

The hydrolysis reaction results in the formation of the corresponding 2-chloro-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid, as depicted in the reaction scheme below:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents. This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The targeted synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization. 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a key building block in this pursuit. Its distinct substitution pattern—a chloro group at the 2-position and a trifluoromethyl group at the 4-position—provides a scaffold for modulating the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity. These application notes provide a comprehensive guide to the synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and data on the characterization of these compounds.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent displacement of the chloride leaving group and the elimination of a proton, typically facilitated by a base, results in the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.

Experimental Protocols

Two generalized protocols are provided below: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Microwave-safe reaction vessel with a stir bar

-

n-Hexane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 equivalent) followed by this compound (1.0 equivalent).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific substrate.

-

Workup: After the vessel has cooled to room temperature, treat the reaction mixture with n-hexane and allow it to stand.

-

Purification: The resulting crystalline product can be collected by filtration, washed with cold n-hexane, and dried to yield the final sulfonamide.

Data Presentation

The following tables summarize representative data for the synthesis of sulfonamides using sulfonyl chlorides with similar electronic and steric properties to this compound. This data can serve as a useful reference for predicting reaction outcomes and for the design of new synthetic targets.

Table 1: Synthesis of N-Aryl Sulfonamides

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | Na₂CO₃ | Dichloromethane | - | 44 | |

| 2 | Aniline | Benzenesulfonyl chloride | Pyridine | Acetone | - | - | |

| 3 | Substituted Anilines | Benzenesulfonyl chloride | - | Methanol | - | - |

Note: Specific reaction times and yields for entries 2 and 3 were not detailed in the referenced abstracts.

Table 2: Characterization Data for a Representative Sulfonamide

| Compound | Formula | MW | Appearance | MP (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | HRMS-TOF [M+Na]+ |